Isochroman

Übersicht

Beschreibung

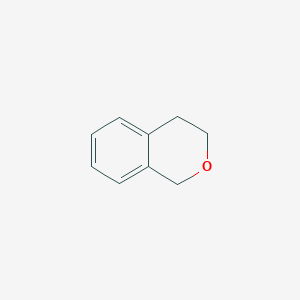

Isochroman is an oxygen-containing heterocyclic compound with the chemical structure of 3,4-dihydro-1H-benzo[c]pyran. It is a prominent structural motif found in numerous bioactive natural products and synthetic pharmaceuticals. This compound and its derivatives are known for their biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.

Synthetic Routes and Reaction Conditions:

Oxa-Pictet–Spengler Reaction: This is one of the most straightforward methods to synthesize this compound. It involves the cyclization of arylethanols and aldehydes in the presence of a catalyst.

Epoxide Rearrangement: Another method involves the use of epoxides as aldehyde surrogates.

Industrial Production Methods:

Green Catalysis: The use of heteropolyacid ionic liquids as catalysts in the oxa-Pictet–Spengler reaction has been explored for industrial-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidants include [bis(trifluoroacetoxy)iodo]benzene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Substitution: Reagents such as triorganoindium and boron trifluoride etherate are used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Biological Activities of Isochroman Derivatives

This compound derivatives have been extensively studied for their pharmacological properties. Research indicates that these compounds exhibit a range of biological activities, making them promising candidates for drug development. Key therapeutic areas include:

- Central Nervous System (CNS) Disorders: Some this compound derivatives have shown efficacy in treating CNS disorders, including anxiety and depression, by modulating neurotransmitter systems .

- Antimicrobial Activity: Isochromans possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives have demonstrated effectiveness against resistant strains of bacteria .

- Anti-inflammatory and Antitumor Effects: Numerous studies highlight the anti-inflammatory and anticancer potential of this compound derivatives. These compounds can inhibit tumor growth and reduce inflammation through various biochemical pathways .

Structure-Activity Relationship (SAR) Analysis

A significant aspect of this compound research involves understanding the structure-activity relationship (SAR). This analysis helps identify which structural modifications enhance biological activity. Key findings include:

- Functional Group Modifications: Variations in substituents on the this compound ring can significantly impact biological activity. For example, the introduction of hydroxyl or methoxy groups has been linked to increased anti-inflammatory effects .

- Synthesis of Derivatives: Researchers have developed various synthetic routes to produce this compound derivatives with improved pharmacological profiles. Techniques such as cyclization from phenolic precursors are commonly employed .

Case Study 1: Antimicrobial Activity Against Histoplasma capsulatum

A study investigated the antimicrobial efficacy of a naturally occurring this compound against Histoplasma capsulatum, a pathogenic fungus responsible for histoplasmosis. The results indicated that specific this compound analogs exhibited significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Antitumor Properties

Research exploring the antitumor effects of this compound derivatives revealed that certain compounds could inhibit cancer cell proliferation in vitro. The mechanisms identified included apoptosis induction and cell cycle arrest, which are critical for developing new anticancer therapies .

Synthetic Methods for this compound Derivatives

The synthesis of this compound and its derivatives involves several established methods:

- Cyclization Reactions: One common approach includes the cyclization of phenolic compounds with aldehydes or ketones to form the this compound structure. For example, heating phenolic precursors with formaldehyde under acidic conditions has been shown to yield high quantities of isochranes .

- Reductive Methods: Recent advancements also include reductive ring-opening reactions that allow for the generation of novel this compound derivatives with varied functional groups, enhancing their biological activity .

Data Summary Table: Applications of this compound Derivatives

Wirkmechanismus

The mechanism of action of isochroman involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

- Chroman

- Tetrahydroisoquinoline

- Isochromanone

Isochroman’s unique structure and reactivity make it a valuable compound in various fields of research and industry

Biologische Aktivität

Isochroman, a bicyclic compound derived from benzopyran, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the various pharmacological properties of this compound and its derivatives, supported by case studies and research findings.

Overview of this compound

This compound is characterized by a fused benzene and pyran ring structure. Its derivatives have been synthesized and studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. The structural versatility of this compound allows for modifications that enhance its biological activity.

1. Antioxidant Activity

This compound derivatives exhibit strong antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. A study highlighted the synthesis of 3-phenyl-1H-isochromen-1-one analogues that demonstrated significant antioxidant activity. These compounds were shown to inhibit platelet aggregation effectively, indicating their potential as therapeutic agents for cardiovascular diseases .

2. Antimicrobial Properties

Research has identified this compound derivatives with notable antimicrobial activity against a range of pathogens. For instance, compounds derived from the fungus Diaporthe eres exhibited both antibacterial and antifungal properties. These findings suggest that this compound derivatives could be developed into effective antimicrobial agents .

3. Neuroprotective Effects

Isochromans have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases. A review summarized various studies where this compound derivatives acted as acetylcholinesterase inhibitors, which are beneficial in treating conditions like Alzheimer's disease .

4. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of this compound compounds. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the this compound ring enhance its ability to modulate inflammatory pathways .

Case Study 1: this compound Derivatives in Anticancer Research

A study investigated the anticancer potential of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly, showcasing their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound A | HEP-2 | 25 |

| This compound B | MCF-7 | 15 |

| This compound C | HeLa | 30 |

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, a series of this compound derivatives were tested for their ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings revealed that specific modifications to the this compound structure significantly improved neuroprotective efficacy .

Structure-Activity Relationship (SAR)

The biological activities of isochromans are heavily influenced by their chemical structure. Modifications at various positions on the this compound ring can lead to enhanced potency and selectivity for specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at C3 | Increased antioxidant activity |

| Alkyl substitution at C1 | Enhanced antimicrobial properties |

| Methoxy group at C4 | Improved neuroprotective effects |

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBMCVBCEDMUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197757 | |

| Record name | Isochromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-05-0 | |

| Record name | Isochroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochromane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isochromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCHROMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA7RAZ2PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isochroman (C9H10O) has a molecular weight of 134.17 g/mol.

A: this compound derivatives are commonly characterized using techniques like NMR, IR, and Mass Spectrometry. For instance, in the study of 4-(α-hydroxy-p-nitrobenzyl)this compound-1,3-dione, researchers confirmed the exocyclic enolic tautomer's presence in both solution and crystal form using IR and NMR data. [] They also determined that the this compound and phenyl rings in this molecule are not coplanar, with an angle of 66.03(4)° between them. [] Another study utilized spectroscopic methods like RTG, IR, NMR, and Raman spectroscopy to analyze the structure of 1,3-diones, byproducts formed during the synthesis of isochromanone derivatives. []

A: A study demonstrated the synthesis of this compound and tetrahydroisoquinoline derivatives from modified Baylis-Hillman adducts via radical cyclization using nBu3SnH/AIBN in benzene. [] This method provided good yields (85-89%) and offered a new approach to access these important heterocyclic scaffolds. []

A: Yes, a study reported an efficient iron-catalyzed nucleophilic addition of simple alkenes to this compound acetals. [] This method offers a novel route to synthesize 1-alkenyl isochromans in moderate to excellent yields. []

A: Research shows that 1-ethoxythis compound readily reacts with various nucleophiles at the C(1) position. [, , ] For instance, it reacts with alcohols to yield 1-alkoxyisochromans, with phenols to give 1-(hydroxyphenyl)isochromans, and with active methylene compounds to produce various 1-substituted this compound derivatives. [, , ]

A: this compound derivatives show diverse biological activities, making them attractive targets in medicinal chemistry. For example, some isochromans demonstrated potent anti-inflammatory and antibacterial activity in vitro and in vivo, suggesting their potential as therapeutic agents for bacterial infections and associated inflammation. [] Further, a specific this compound, 1-phenyl-6,7-dihydroxy-isochroman, exhibited significant inhibition of prostanoid and TNF-α production in human monocytes by suppressing NF-κB activation and downregulating COX-2 synthesis. []

A: Yes, several natural products contain the this compound moiety, such as ustusorane D and penicisochromans B-D, isolated from Aspergillus ustus and Penicillium sp., respectively. [] These compounds demonstrated varying degrees of cytotoxicity toward HCT116 human colon cancer cells, highlighting the potential of isochromans as anticancer agents. [] Another study reported three new this compound derivatives, including l-acetonyl-7-carboxyl-6,8-dihydroxy-3,4,5-trimethylthis compound, from the mycelial solid culture of a Cylindrocarpon fungus. []

A: Structure-activity relationship (SAR) studies on isochromans have revealed that specific structural modifications can significantly influence their biological activity. For example, in a study examining the cytotoxicity of fungal isochromans, the presence of an enone group within the furanone moiety proved crucial for activity against HCT116 cells. [] Similarly, research on hydroxy-1-aryl-isochromans showed that increasing hydroxylation enhanced their protective effects against lipid peroxidation and cellular nitrosative stress. []

A: Yes, depending on the substitution pattern, this compound derivatives can be chiral. Studies have shown that chiral isochromans often crystallize in chiral space groups, and their absolute configurations can be determined using methods like X-ray diffraction analysis and TDDFT-ECD calculations. [] Moreover, research on the synthesis of (S)-3-methylisochromans revealed a helicity rule where (P)/(M) helicity of the this compound ring correlates with positive/negative 1Lb band Cotton effects (CE) in their CD spectra, regardless of the aromatic ring substituents. []

A: Chiral isochromans can be synthesized using asymmetric catalysts or by starting with optically active precursors. One study employed a chiral auxiliary approach for the first chiral synthesis of a benzopyranquinone with the same absolute stereochemistry as the enantiomer of Quinone A. [] This involved a diastereoselective intramolecular reaction of a titanium phenolate derived from (S)-ethyl lactate. [] Another study utilized kinetic resolution of racemic mixtures and subsequent ring-closure reactions of optically active (S)-1-arylpropan-2-ol derivatives to synthesize (S)-3-methylisochromans. []

ANone: While specific data on the environmental impact of isochromans is limited in the provided research, it's crucial to consider the potential ecotoxicological effects of any synthetic compound. Implementing green chemistry principles during synthesis, such as using environmentally benign reagents and catalysts, can minimize waste generation and environmental impact. Additionally, exploring biodegradable this compound derivatives and developing efficient waste management strategies are crucial steps towards sustainability.

A: Depending on the specific application, several alternatives to isochromans may exist. For example, other heterocyclic compounds like chromans, tetrahydroisoquinolines, and flavonoids share structural similarities with isochromans and exhibit diverse biological activities. [, ] Evaluating the performance, cost, and environmental impact of these alternatives is essential when selecting the most suitable compound for a particular application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.